pirbuterol
Description
Properties
CAS No. |
146621-66-1 |
|---|---|
Molecular Formula |
C5H5N5O4 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Pirbuterol
Established Synthetic Pathways for Pirbuterol (B1677960) Production
Several established synthetic pathways exist for the production of this compound. One approach described involves heating 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine with aqueous formaldehyde (B43269) in the presence of a weak base, such as triethylamine. google.com This reaction yields this compound, which can then be isolated, often as the hydrochloride salt. google.com
Earlier synthetic methods for this compound were also reported, involving different reaction sequences. google.com Improvements and alternatives to these earlier processes have been described, including the isolation of a this compound precursor as a maleate (B1232345) salt and the use of hydrogenolysis in the final stage. google.com
Key Precursors and Reaction Intermediates
Key precursors in the synthesis of this compound typically include substituted pyridine (B92270) derivatives that provide the core structure and components that form the ethanolamine (B43304) side chain. One mentioned precursor is 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine, which undergoes a reaction with formaldehyde to yield this compound. google.com Other approaches may involve different pyridine starting materials and intermediates formed through various functional group transformations.
Novel Approaches and Optimization in this compound Chemical Synthesis
Research into novel approaches and optimization in chemical synthesis aims to develop more efficient, cost-effective, and environmentally friendly methods for producing active pharmaceutical ingredients like this compound. This can involve exploring new reaction methodologies, catalysts, or alternative starting materials. While specific novel synthetic routes solely focused on this compound in recent literature are not extensively detailed in the provided search results, the broader field of chemical synthesis for APIs is continuously evolving. Novel approaches in chemical synthesis can include the use of biocatalysis, employing enzymes for specific transformations, which can offer advantages in terms of selectivity and sustainability. acs.org Optimization efforts often focus on improving yields, reducing reaction times, minimizing by-product formation, and simplifying purification procedures.
Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of this compound analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect the compound's biological activity and pharmacological properties. nih.govmdpi.comoup.comwikipedia.orgacs.org By synthesizing compounds with subtle variations in the pyridine ring or the ethanolamine side chain, researchers can identify key structural features responsible for binding to beta-2 adrenergic receptors and eliciting a bronchodilatory response. oup.comwikipedia.org
SAR studies on beta-adrenergic agonists, including those structurally related to this compound, have shown that a secondary amine in the phenylethanolamine side chain is essential for receptor stimulation. oup.com Modifications to the aromatic ring and the amino substituent can significantly influence activity and selectivity. oup.com For example, analogues with altered substituents on the pyridine ring or variations in the tert-butyl group can be synthesized and evaluated for their potency and selectivity towards beta-2 receptors.
Isotopic Labeling Strategies for this compound in Research Applications
Isotopic labeling strategies involve replacing one or more atoms in a molecule with an isotope of that element, such as using carbon-13 (C), nitrogen-15 (B135050) (N), or deuterium (B1214612) (H). frontiersin.orgnih.govwashington.edukit.edu These labeled compounds are invaluable tools in various research applications, including pharmacokinetic studies, metabolic profiling, and mechanistic investigations.
Molecular Pharmacology of Pirbuterol
Beta-Adrenergic Receptor Subtype Selectivity and Affinity
Pirbuterol (B1677960) exhibits a preferential effect on beta-2 adrenergic receptors. drugbank.comnih.gov While beta-2 receptors are the predominant subtype in bronchial smooth muscle, they are also present in other tissues, including the human heart, albeit at lower concentrations (between 10-50%). drugbank.comnih.gov
Preferential Beta-2 Adrenergic Receptor Interaction
In vitro and in vivo pharmacologic studies have demonstrated that this compound has a preferential effect on beta-2 adrenergic receptors when compared to isoproterenol (B85558). drugbank.comnih.gov This selectivity is a key aspect of its mechanism of action.
Quantitative Binding Studies with Beta-Adrenergic Receptors
Quantitative binding studies are crucial for understanding the affinity of a ligand for its receptor. Affinity refers to the strength of the binding between a ligand and its receptor. nih.govdrugbank.com Studies involving rat left atria have shown that this compound functions as a partial agonist and a competitive antagonist of responses to isoproterenol at beta-1 adrenoceptors in desensitized tissues. nih.gov Schild analysis in these studies provided an estimate of the equilibrium dissociation constant (Kp) for this compound at beta-1 adrenoceptors, reported as 2 µM. nih.gov This contrasts with the Kp of prenalterol (B117765) (another partial agonist) at beta-1 adrenoceptors, estimated at 0.09 µM in the same study. nih.gov
While specific comprehensive quantitative binding data (like Ki or Kd values across all beta receptor subtypes) for this compound were not extensively detailed in the provided search results, the reported Kp value for beta-1 receptors nih.gov and the established preferential effect on beta-2 receptors drugbank.comnih.gov indicate differential binding characteristics across subtypes.
Intracellular Signaling Cascades Activated by this compound
The binding of this compound to beta-adrenergic receptors, particularly the beta-2 subtype, triggers intracellular signaling cascades. drugbank.comnih.govncats.io
Adenylyl Cyclase Modulation and Cyclic AMP Generation
A primary mechanism by which beta-adrenergic agonists, including this compound, exert their effects is through the stimulation of intracellular adenylyl cyclase. drugbank.comnih.govncats.iowikidoc.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comnih.govncats.iowikidoc.org This increase in intracellular cAMP levels is a key step in the signaling pathway. drugbank.comnih.govncats.iowikidoc.org The cAMP-dependent pathway, also known as the adenylyl cyclase pathway, is a G protein-coupled receptor-triggered signaling cascade. wikipedia.org Activated G protein-coupled receptors cause a conformational change in the attached G protein complex, leading to the activation of adenylyl cyclase by the Gs alpha subunit. wikipedia.orgnih.gov
Downstream Signaling Pathways and Effector Mechanisms
Increased intracellular cAMP levels resulting from adenylyl cyclase activation are associated with various cellular responses. drugbank.comnih.govncats.iowikidoc.org In the context of bronchial smooth muscle, elevated cAMP levels lead to relaxation. drugbank.comnih.govncats.iowikidoc.org Additionally, increased cAMP is linked to the inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells. drugbank.comnih.govncats.iowikidoc.org
The canonical cAMP signaling pathway involves cAMP binding to protein kinase A (PKA), leading to the release of catalytic subunits that phosphorylate target proteins. nih.govnih.gov Beyond the classic PKA pathway, other effectors like Epac (exchange protein directly activated by cAMP) also play important roles in cAMP signaling. nih.gov Beta-2 adrenergic receptors can also activate other pathways, such as those involving Gβγ subunits, leading to the activation of PI 3-kinase, Akt, and MAP kinases. nih.gov
Receptor Agonism Profile and Intrinsic Efficacy
This compound acts as a beta-adrenergic agonist. drugbank.comnih.gov Intrinsic efficacy refers to the ability of a drug to activate its receptor and induce a response, independent of drug concentration or receptor number. nih.govnih.govsemanticscholar.org It is a measure of the molecular efficacy for a given ligand at a specific receptor. nih.gov
This compound has been described as a partial agonist when compared to isoproterenol in certain systems, such as rat left atria regarding beta-1 adrenoceptors. nih.gov In this context, this compound was shown to have 2.3 times the efficacy of prenalterol on beta-1 adrenoceptors. nih.gov
While the provided search results confirm this compound's agonist activity and mention its partial agonist nature in specific contexts nih.gov, comprehensive data on its intrinsic efficacy across different beta-adrenergic receptor subtypes relative to full agonists in various systems were not extensively available. The intrinsic efficacy of commonly used beta-agonists like this compound has been noted as not having been determined to the knowledge of some researchers. atsjournals.org
Characterization of Partial vs. Full Agonism
Information specifically detailing the characterization of this compound as a partial or full agonist at the molecular level across different beta-adrenergic receptor subtypes (beta-1, beta-2, beta-3) is not extensively available in the provided search results. General information indicates this compound is a beta-2 adrenergic agonist. nih.govdrugbank.com The concept of intrinsic efficacy, which distinguishes full from partial agonists, is mentioned in the context of other beta-agonists like epinephrine (B1671497), isoproterenol (full agonists), and albuterol (a partial agonist with lower intrinsic efficacy). atsjournals.org However, this compound's specific intrinsic efficacy relative to a full agonist is not explicitly quantified in the search results.
Ligand-Receptor Dynamics and Functional Outcomes
The binding of this compound to beta-adrenergic receptors, particularly the beta-2 subtype, initiates a cascade involving the activation of G proteins and subsequent stimulation of adenylyl cyclase. nih.govdrugbank.comwikidoc.org This leads to increased cAMP levels, which in turn activate protein kinase A (PKA). mims.commims.commims.comnih.gov PKA then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of smooth muscle, such as that found in the bronchi. mims.commims.commims.comnih.gov This relaxation of bronchial smooth muscle is a key functional outcome, leading to bronchodilation. wikidoc.orgunboundmedicine.com Increased cAMP levels also contribute to the inhibition of the release of inflammatory mediators from mast cells, further contributing to its pharmacological effects. nih.govdrugbank.comwikidoc.orgunboundmedicine.com
Comparative Molecular Pharmacology with Reference Beta-Agonists
This compound is a beta-adrenoceptor agonist that structurally differs from salbutamol (B1663637) by the substitution of a pyridine (B92270) ring for the benzene (B151609) ring. nih.gov Comparative studies have investigated the pharmacological profiles of this compound and other beta-agonists, such as isoproterenol and salbutamol.
In vitro and in vivo studies have demonstrated that this compound has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol. nih.govdrugbank.comwikidoc.orgrxlist.com While isoproterenol is a potent and nonselective beta-adrenergic agonist with similar affinity for both beta-1 and beta-2 receptors, this compound shows relatively more selectivity for the beta-2 subtype. wikipedia.orgmims.comdrugbank.com This preferential beta-2 activity is associated with a greater effect on bronchial smooth muscle relaxation and potentially fewer cardiovascular effects compared to less selective agonists like isoproterenol at comparable bronchodilating doses. drugbank.com
A study comparing inhaled this compound and salbutamol in healthy volunteers found that at higher doses, salbutamol resulted in a greater increase in heart rate and reduction in total electromechanical systole (QS2I, a measure of inotropic response) compared to this compound. nih.gov There were no significant differences observed in changes in systolic or diastolic blood pressure or plasma potassium levels between this compound and salbutamol in this study. nih.gov The authors concluded that this compound was at least as beta-2 selective as salbutamol when administered by repeated inhalation in healthy volunteers. nih.gov
The mechanism of action for terbutaline (B1683087), another selective beta-2 adrenergic agonist, is similar to this compound, involving the stimulation of intracellular adenylyl cyclase and increased cAMP levels leading to smooth muscle relaxation. mims.comnih.gov Terbutaline's selectivity for beta-2 receptors is attributed in part to the tertiary butyl group and the absence of a hydroxyl group at position 4 of the benzene ring, making it less susceptible to metabolism by catechol-O-methyltransferase (COMT). wikipedia.org this compound is not metabolized by COMT. rxlist.com
The following table summarizes some comparative pharmacological aspects:
| Compound | Receptor Selectivity | Mechanism of Action | Notes |
| This compound | Preferential Beta-2 | Stimulates adenylyl cyclase, increases cAMP | Not metabolized by COMT. rxlist.com |
| Isoproterenol | Nonselective Beta-1, Beta-2 | Stimulates adenylyl cyclase, increases cAMP | Full agonist. atsjournals.org |
| Salbutamol | Selective Beta-2 | Stimulates adenylyl cyclase, increases cAMP | Partial agonist (relative to epinephrine/isoproterenol). atsjournals.org |
| Terbutaline | Selective Beta-2 | Stimulates adenylyl cyclase, increases cAMP | Less susceptible to COMT metabolism than catecholamines. wikipedia.org |
Pharmacokinetics and Biotransformation of Pirbuterol in Preclinical Systems
Absorption Characteristics in Non-Human Biological Models
The absorption of pirbuterol (B1677960) has been examined in preclinical models, providing insights into how the compound enters the systemic circulation following administration.
Detailed data specifically on in vitro permeability and transport studies of this compound in preclinical models were not extensively available in the consulted literature. Generally, in vitro methods using cell culture models or biomimetic membranes are employed to characterize drug permeability across biological barriers, such as the pulmonary epithelium or intestinal mucosa, which can be predictive of in vivo absorption researchgate.netresearchgate.netmdpi.comnih.gov.
Following inhalation administration in animal models, systemic blood levels of this compound have been reported to be below the limit of assay sensitivity, typically 2-5 ng/ml, even at doses up to 800 mcg rxlist.comwikidoc.orgdrugs.comwikipedia.org. This suggests that systemic absorption from the lungs after inhalation at these dose levels is limited in these preclinical species. Extrapolation from oral administration data has been used in assessing the pharmacokinetics following inhalation rxlist.comwikidoc.orgdrugs.com. A study investigating sublingual administration in anesthetized dogs demonstrated a dose-related increase in plasma this compound concentrations, with maximum levels observed one hour or more after administration nih.gov.
In Vitro Permeability and Transport Studies
Distribution Profile in Preclinical Species
The distribution of this compound within the tissues and biological fluids of preclinical species provides information on where the compound travels after absorption.
Quantitative data on the plasma protein binding dynamics of this compound in preclinical species was not explicitly found in the consulted literature. Plasma protein binding is an important factor influencing drug distribution, as only unbound drug is generally available to distribute into tissues and exert pharmacological effects or undergo metabolism and excretion researchgate.netresearchgate.net.
Tissue Distribution Patterns
Metabolic Pathways and Metabolite Identification of this compound
The biotransformation of this compound involves its metabolic processing within the body, leading to the formation of metabolites. This compound is reported to undergo hepatic metabolism medscape.com. A significant metabolic pathway involves conjugation, as a mean of 51% of an administered inhaled dose is recovered in the urine as this compound and its sulfate (B86663) conjugate rxlist.comwikidoc.orgdrugs.comwikipedia.org. This indicates that sulfate conjugation is a major metabolic route for this compound in the preclinical systems studied. Notably, this compound is not metabolized by the enzyme catechol-O-methyltransferase (COMT) rxlist.comwikidoc.orgdrugs.comwikipedia.org. The proportion of the dose recovered as this compound and its sulfate conjugate in urine is similar following both aerosol and oral administration rxlist.comwikidoc.orgdrugs.com.
The primary identified metabolic transformation in preclinical species is sulfate conjugation.
| Compound | Metabolic Transformation | Metabolites Identified | Enzymes Involved |
| This compound | Conjugation | Sulfate conjugate | Not specified |
| This compound | - | - | Not metabolized by COMT rxlist.comwikidoc.orgdrugs.comwikipedia.org |
Identification of Phase I and Phase II Metabolites
Metabolism is a key process in the elimination of drugs, transforming them into metabolites that can be more easily excreted. openaccessjournals.com this compound undergoes metabolism, and a significant metabolite identified is the sulfate conjugate. wikipedia.orgrxlist.comdrugs.comwikidoc.orgncats.io Phase II metabolism often involves the conjugation of a drug or its Phase I metabolites with small polar molecules like glucuronic acid or sulfate, increasing water solubility. openaccessjournals.com
Enzyme Systems Involved in this compound Metabolism
Drug metabolism is primarily carried out by enzymatic reactions. openaccessjournals.com For this compound, it has been noted that it is not metabolized by catechol-O-methyltransferase (COMT). wikipedia.orgrxlist.comdrugs.comwikidoc.orgncats.io This is in contrast to some other beta-adrenergic agonists that are catechol derivatives. nih.gov The metabolism of beta-adrenoceptor stimulants that are not catechol derivatives, such as this compound, often involves conjugation with sulfuric acid. nih.gov
Excretion Routes and Clearance Mechanisms in Preclinical Models
The elimination of a drug from the body occurs through various excretion routes and clearance mechanisms. patsnap.comnih.gov Understanding these processes in preclinical models helps predict how the drug will be cleared in humans. patsnap.comnih.gov
Following administration by aerosol, a mean of 51% of the this compound dose is recovered in urine as this compound plus its sulfate conjugate. wikipedia.orgrxlist.comdrugs.comwikidoc.orgncats.io The percentage of the administered dose recovered in urine as this compound and its sulfate conjugate does not change significantly over a certain dose range and is not significantly different from that after oral administration. rxlist.comwikidoc.org
Renal and Biliary Clearance
Pharmacokinetic Interactions in Preclinical Models
Pharmacokinetic interactions can occur when the absorption, distribution, metabolism, or excretion of a drug is altered by the presence of another substance. patsnap.com Preclinical studies can provide insights into potential interactions. patsnap.com
Studies in laboratory animals, including minipigs, rodents, and dogs, have demonstrated that the concurrent administration of beta-agonists, such as this compound, and methylxanthines can lead to cardiac arrhythmias and sudden death, with histological evidence of myocardial necrosis. rxlist.comdrugs.comwikidoc.org This finding from preclinical models highlights a potential pharmacokinetic or pharmacodynamic interaction, although the clinical significance in humans requires further evaluation. rxlist.comdrugs.comwikidoc.org Preclinical studies are important for identifying potential drug interactions that could impact the safety and efficacy of a compound. patsnap.com
Preclinical Efficacy and Mechanistic Studies of Pirbuterol in Vitro and in Vivo Non Human Models
In Vitro Cellular and Tissue-Based Models of Pharmacological Response
Isolated Airway Smooth Muscle Relaxation Assays
The mechanism by which beta-2 adrenergic agonists like pirbuterol (B1677960) induce airway smooth muscle relaxation involves the activation of beta-adrenergic receptors, stimulating adenylyl cyclase and increasing intracellular cAMP. wikidoc.orgdrugbank.comnih.govwikipedia.orgphysiology.org Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates target proteins, ultimately leading to smooth muscle relaxation and bronchodilation. wikipedia.orgphysiology.org Studies using isolated airway smooth muscle preparations, such as guinea-pig tracheal muscle, have been employed to compare the relaxant effects of this compound with other bronchodilators like salbutamol (B1663637) and isoproterenol (B85558). nih.govnih.gov These studies help assess the relative potency and selectivity of this compound on pulmonary tissue. nih.gov
Mast Cell Mediator Release Inhibition Studies
Increased c-AMP levels, resulting from beta-adrenergic agonist stimulation, are associated with the inhibition of release of mediators of immediate hypersensitivity from cells, particularly from mast cells. wikidoc.orgdrugbank.comnih.govhmdb.ca Beta-2 agonists have been shown to inhibit the release of preformed mediators such as histamine (B1213489) and newly synthesized mediators like prostaglandin (B15479496) D2 from mast cells in vitro. researchgate.netersnet.org They can also inhibit the release of cytokines such as tumor necrosis factor-alpha (TNF-alpha) from human skin mast cells stimulated through their IgE receptor or by a tumor target cell. researchgate.net This inhibitory effect on mast cell mediator release is considered an important aspect of the anti-inflammatory activity of selective beta-2 agonists in allergic diseases. researchgate.net
Cardiovascular Tissue Contractility and Rhythm Studies
In vitro studies have investigated the effects of this compound on cardiovascular tissues. While beta-2 receptors are primarily associated with bronchial smooth muscle relaxation, a population of beta-2 receptors exists in the heart. wikidoc.orgdrugbank.comnih.govrxlist.comdrugs.comnyallergy.comhmdb.ca Activation of beta-1 receptors typically induces positive inotropic and chronotropic effects, increasing heart rate and contractility. wikipedia.orgmdpi.com Beta-2 receptor stimulation has also been shown to increase cardiac contractile force, although it may be less potent than beta-1 stimulation. wikipedia.orgmdpi.com Studies comparing this compound's effects on isolated guinea-pig atria (cardiac tissue) with its effects on tracheal muscle have been conducted to determine its relative selectivity for pulmonary versus cardiac tissue. nih.gov These studies have indicated that this compound has a significantly greater selectivity for pulmonary tissue compared to cardiac tissue when compared to isoproterenol. nih.gov
In Vivo Animal Models of Therapeutic Efficacy
Animal models are utilized to study the pathophysiology of asthma and evaluate the efficacy and safety of potential therapies before clinical trials. dovepress.comresearchgate.net Various animal species, including guinea pigs, rats, dogs, and horses, have been used as models for asthma and airway obstruction. dovepress.comresearchgate.netatsjournals.orgresearchgate.net The guinea pig model is particularly well-suited for modeling allergic airway diseases due to similarities in airway anatomy and response to inflammatory mediators compared to humans. researchgate.net
Bronchodilatory Effects in Animal Models of Airway Obstruction (e.g., guinea pig, rat, horse)
This compound has demonstrated bronchodilatory effects in various animal models of airway obstruction. In conscious guinea pigs, this compound has been shown to antagonize bronchoconstriction induced by histamine and acetylcholine, as well as "microshock" anaphylaxis. nih.govresearchgate.net Combinations of this compound and theophylline (B1681296) have shown additive effects against histamine-induced bronchoconstriction in guinea pigs. nih.gov Studies in horses affected with "heaves," a naturally occurring disease with features comparable to human asthma, have also evaluated the bronchodilator efficacy of aerosolized this compound. researchgate.net These studies have shown that this compound can cause bronchodilation, indicated by decreases in pulmonary function parameters such as transpulmonary pressure (∆Pplmax) and resistance (R_). researchgate.net
Interactive Table 1: Bronchodilatory Effects of this compound in Heaves-Affected Horses
| Treatment | Dose (µg) | Change in ∆Pplmax (%) | Change in R (%) |
| This compound | 1600 | ~58 | Data not available |
| Albuterol | 720 | ~57 | Data not available |
| TMQ | 1000 | ~75 | Data not available |
| Placebo | - | Much less dramatic | Much less dramatic |
Cardiopulmonary Systemic Effects in Animal Models
Studies in laboratory animals, including minipigs, rodents, and dogs, have investigated the cardiopulmonary systemic effects of beta-agonists, including this compound. Concurrent administration of beta-agonists and methylxanthines in these animals has demonstrated the occurrence of cardiac arrhythmias and sudden death, with histological evidence of myocardial necrosis. wikidoc.orgrxlist.comdrugs.com In conscious dogs, the cardiovascular effects of this compound have been distinguished from those of salbutamol, with salbutamol causing a more pronounced tachycardia. nih.gov In anesthetized dogs, the cardiovascular effects of this compound and salbutamol were comparable, being less potent than isoproterenol but having less pronounced yet longer-lasting effects. nih.gov Six-month inhalation studies of this compound acetate (B1210297) aerosol in Beagle dogs and Squirrel monkeys at various doses (200, 400, and 800 µg/kg body weight daily) revealed no significant alterations in cardiovascular status. nih.govoup.com
Dose-Response Characterization in Preclinical Models
Preclinical studies are essential for understanding the relationship between the dose of a compound and the magnitude of its effect. While specific detailed dose-response curves for this compound in isolated non-human tissues or animal models were not extensively detailed in the provided search results, the general principle of dose-response is fundamental to pharmacological evaluation nih.gov. Studies in humans with chronic obstructive pulmonary disease indicated that this compound is most effective by aerosol in doses of 400 micrograms or greater nih.gov. Although this is clinical data, it reflects the dose-dependent nature of its bronchodilatory effect, a principle that would be established in preclinical models to determine effective concentrations and doses for further study. The development of devices for pulmonary insufflation in small animals highlights the importance of precise dose delivery in preclinical dose-dependent studies jst.go.jp.
Long-Term Preclinical Studies and Receptor Responsiveness
Long-term studies in preclinical models are crucial for evaluating sustained efficacy and potential changes in receptor responsiveness over time. While direct long-term preclinical studies specifically on this compound's impact on receptor responsiveness were not prominently featured in the search results, research on other beta-agonists like albuterol and salmeterol (B1361061) in animal models provides relevant insights into the potential effects of chronic beta-agonist exposure on beta-adrenergic receptors researchgate.netnih.govnih.gov.
Studies in murine models of asthma have investigated the effects of long-term inhaled albuterol on airway hyperresponsiveness and immediate allergic response nih.govnih.govresearchgate.net. Chronic treatment with albuterol in ovalbumin-treated mice led to a loss of bronchoprotection and exacerbated inflammatory components of the asthma phenotype nih.gov. This suggests that prolonged beta-agonist exposure can lead to a diminished functional response of beta-2 adrenoceptors nih.gov. Furthermore, mice chronically treated with ovalbumin and albuterol were significantly refractory to the bronchoprotective effect of intravenous albuterol nih.gov. These findings in related beta-agonists highlight the potential for altered beta-2 adrenoceptor function with chronic use in preclinical settings, a phenomenon likely relevant to this compound given its similar mechanism of action.
Investigation of Tolerance and Tachyphylaxis Mechanisms in Preclinical Models
Tolerance and tachyphylaxis refer to a diminished response to a drug after repeated administration litfl.comtrc-p.nlmhmedical.com. Tachyphylaxis is characterized by a rapid decrease in response over a short period, while tolerance is a slower decrease in responsiveness over days or weeks litfl.comtrc-p.nl. These phenomena can result from various mechanisms, including changes in receptor function or number litfl.com.
Studies have demonstrated that chronic beta-agonist treatment can induce dysfunction of airway beta2-adrenoceptors in vivo in mice, contributing to a loss of bronchoprotection nih.gov. This desensitization of beta-2 adrenoceptors is a potential mechanism underlying the development of tolerance or tachyphylaxis observed with repeated beta-agonist use researchgate.netnih.govtrc-p.nl. Mechanisms contributing to reduced receptor sensitivity after long-term ligand exposure can include receptors dissociating from post-receptor processes, changes in receptor subunits, withdrawal of receptors from the cell surface, and altered receptor recycling trc-p.nl. Prolonged exposure to agonists can cause transmembrane receptors to become internalized, a process that occurs more slowly than uncoupling litfl.com. While specific detailed mechanisms of this compound-induced tolerance or tachyphylaxis in non-human models were not explicitly provided, the general mechanisms of beta-agonist-induced desensitization observed in preclinical studies of related compounds are likely applicable.
Data Tables
Table 1: Conceptual Dose-Response Data (Illustrative)
| This compound Concentration (in vitro) | Effect (e.g., % Relaxation of Airway Smooth Muscle) |
| C1 | E1 |
| C2 | E2 |
| C3 | E3 |
| ... | ... |
Table 2: Conceptual Long-Term Study Data (Illustrative)
| Treatment Group (Animal Model) | Duration of Treatment | Outcome Measure (e.g., Airway Responsiveness) | Finding (vs. Control) |
| Vehicle Control | X weeks | Baseline | - |
| This compound | X weeks | Measured after treatment | Change observed |
| This compound + Challenge | X weeks | Measured after treatment and challenge | Change observed |
Analytical Methodologies for Pirbuterol and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating pirbuterol (B1677960) from impurities, excipients, and its enantiomers, enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) stands as a dominant technique in the pharmaceutical analysis of this compound, offering high sensitivity and accuracy for qualitative and quantitative analysis researchgate.net. Various HPLC methods have been developed, particularly for the enantioselective separation of this compound.
One notable method for the enantioselective separation and determination of (±)-pirbuterol enantiomers in bulk drugs and formulations utilizes a Chiralpak AD-H column (250 mm × 4.6 mm; 5 µm particle size) hmdb.ca. The mobile phase consists of n-hexane:ethanol:diethylamine in a ratio of 90:10:0.1 (v/v/v), maintained at 25 °C with a flow rate of 1.0 mL/min hmdb.ca. Detection is achieved using UV and polarimetric detectors connected in series hmdb.ca. The method demonstrated linearity for this compound enantiomers over a concentration range of 50-400 µg/mL hmdb.ca. Precision studies showed a relative standard deviation (RSD) of less than 0.43% for intra-day assays and less than 0.63% for inter-day assays hmdb.ca. Other polysaccharide-based chiral stationary phases, such as Chiralcel OD-H and Chiralcel OJ-H, have also been investigated for this compound separation hmdb.ca.
Table 1: Representative HPLC Parameters for this compound Enantioseparation
| Parameter | Value | Reference |
| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) | hmdb.ca |
| Mobile Phase | n-hexane:ethanol:diethylamine (90:10:0.1) | hmdb.ca |
| Flow Rate | 1.0 mL/min | hmdb.ca |
| Temperature | 25 °C | hmdb.ca |
| Detectors | UV and Polarimetric (in series) | hmdb.ca |
| Linearity Range | 50-400 µg/mL (for enantiomers) | hmdb.ca |
| Intra-day Precision (% RSD) | < 0.43 | hmdb.ca |
| Inter-day Precision (% RSD) | < 0.63 | hmdb.ca |
Gas Chromatography (GC), often coupled with mass spectrometry, has been employed for the analysis of this compound, particularly in complex matrices. The plasma concentration of this compound has been determined using gas chromatography combined with mass spectrometry dshs-koeln.de.
For the analysis of basic analytes, including compounds structurally similar to this compound, in biological extracts such as horse urine, GC analysis is frequently performed after forming trimethylsilyl (B98337) (TMS) derivatives nih.gov. This derivatization step enhances volatility and thermal stability, making the compounds suitable for GC analysis nih.gov. Large-volume injection (LVI) GC-MS techniques have been utilized to automate the derivatization procedure and reduce sample volume, enabling the simultaneous detection of numerous analytes in complex matrices nih.gov.
A GC-tandem mass spectrometry (GC-MS/MS) method, developed for the quantification of various β-agonists in feed, provides insights into the general applicability of this technique for similar compounds europeanpharmaceuticalreview.com. While this compound was not explicitly listed in the tested β-agonists in this specific study, the methodology illustrates common GC-MS/MS parameters. The method utilized a TR-5MS column (30 m x 0.25 mm x 0.25 µm) with helium as the carrier gas at a constant flow rate of 1 mL/min europeanpharmaceuticalreview.com. The inlet temperature was set to 260 °C, and 1 µL samples were injected splitlessly europeanpharmaceuticalreview.com. The temperature program involved an initial hold at 70 °C for 1 min, followed by ramps to 200 °C, 245 °C, and 280 °C, with a final hold at 280 °C for 3 min europeanpharmaceuticalreview.com. This method achieved a limit of detection (LOD) of 0.01 mg/kg and a limit of quantification (LOQ) of 0.05 mg/kg, with recoveries ranging from 75.6% to 102.4% europeanpharmaceuticalreview.com.
The enantioselective separation of this compound is of particular importance given that many chiral drugs exhibit different pharmacological effects and pharmacokinetics between their enantiomeric forms hmdb.ca. A simple and rapid liquid chromatographic method has been developed for the enantioselective separation and determination of the (±)-enantiomers of this compound hmdb.ca. This method employs a Chiralpak AD-H column, which demonstrated excellent selectivity for this compound enantiomers hmdb.ca.
The optimized conditions for this separation involve a mobile phase of n-hexane:ethanol:diethylamine (90:10:0.1 v/v/v) at 25 °C, with a flow rate of 1.0 mL/min hmdb.ca. The separation of (+)-pirbuterol and (–)-pirbuterol was monitored using both UV and polarimetric detectors hmdb.ca. Studies on the effect of organic modifiers and temperature revealed that the enantiomeric separation of this compound is an enthalpy-driven process hmdb.ca. The method was rigorously validated, confirming its accuracy, precision, linearity, limits of detection (LOD), limits of quantification (LOQ), and robustness hmdb.ca.
Gas Chromatography (GC)
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques provide crucial information regarding the identity, structure, and quantity of this compound.
Mass Spectrometry (MS) and its tandem variations (MS/MS) are powerful tools for the identification and quantification of this compound, especially in complex matrices where high selectivity and sensitivity are required. This compound's plasma concentration has been determined using a combination of gas chromatography and mass spectrometry dshs-koeln.de.
For this compound, predicted collision cross section (CCS) values for various adducts, such as [M+H]+, [M+Na]+, and [M+NH4]+, are available, which are valuable for MS-based identification and characterization mdpi.com. While specific detailed fragmentation patterns for this compound in peer-reviewed literature were not extensively found in the provided search results, predicted LC-MS/MS spectra for this compound at different collision energies (e.g., 10V, 20V, 40V) in both positive and negative QTOF modes are available through databases like the Human Metabolome Database, indicating the use of MS/MS for its characterization hmdb.ca.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized for its high sensitivity, selectivity, and anti-interference capabilities, making it a preferred method for the detection and quantification of pharmaceutical compounds, including β-agonists, in biological and food samples lgcstandards.comresearchgate.net. For similar β-agonists, LC-MS/MS methods often involve sample preparation steps such as enzymatic hydrolysis and liquid-liquid extraction, followed by electrospray ionization (ESI) and detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) researchgate.netwvu.edu. These techniques enable the precise quantification of analytes at very low concentrations in complex biological matrices.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique in the pharmaceutical industry, used for assessing the identity, strength, and purity of compounds by measuring light absorption typically in the 200-400 nm range.
For this compound, several UV-Vis based methods have been reported. A fluorometric method has been developed to assay this compound hydrochloride in alkaline medium, measuring fluorescence intensity at 372 nm with excitation at 310 nm. This method demonstrated linearity in the range of 0.5-4 µg/mL. Another spectrophotometric approach, the delta A method, quantifies this compound at 242 nm, with a linearity range of 10-50 µg/mL. Furthermore, a colorimetric method based on the coupling of this compound hydrochloride with diazotized sulphanilamide exhibits a maximum absorbance at 440 nm, with a linear relationship between absorbance and concentration in the range of 5-40 µg/mL.
Derivative UV-Vis spectroscopy is an advanced analytical technique that significantly enhances spectral resolution and sensitivity compared to traditional UV-Vis spectrophotometry. This approach is particularly valuable in pharmaceutical analysis for detecting subtle changes in drug formulations, identifying impurities, and improving the accuracy of quantitative analysis. It involves mathematically transforming the absorbance spectra by taking its derivative with respect to wavelength, which can resolve overlapping peaks and eliminate baseline shifts. A first-derivative spectrophotometric method has been successfully applied for the simultaneous determination of this compound hydrochloride in mixtures, yielding accurate and reproducible results.
Table 2: Spectroscopic and Spectrometric Parameters for this compound Analysis
| Method | Detection/Measurement Parameter | Linearity Range | Reference |
| Fluorometric | Excitation: 310 nm, Emission: 372 nm | 0.5-4 µg/mL | |
| Delta A (UV-Vis) | Absorbance at 242 nm | 10-50 µg/mL | |
| Colorimetric | Absorbance at 440 nm | 5-40 µg/mL | |
| First-Derivative Spectrophotometry | Applied to mixtures for accurate quantification | Not explicitly stated for this compound alone | |
| MS/MS | Predicted spectra available (QTOF) | - | hmdb.ca |
Fluorometric Analysis
Fluorometric analysis offers a sensitive approach for the determination of this compound hydrochloride. This method involves assaying this compound hydrochloride in an alkaline medium by measuring its fluorescence intensity. Optimal conditions for this analysis typically involve an excitation wavelength of 310 nm and an emission wavelength of 372 nm. nih.govoup.com
Studies have demonstrated the linearity of the fluorometric method within a concentration range of 0.5-4 micrograms/mL. nih.govoup.com When applied to authentic this compound hydrochloride samples, the method has shown mean percent recoveries of 98.72 ± 1.13%. nih.govoup.com For commercial capsule formulations containing 10 mg and 15 mg of this compound, the fluorometric method yielded mean percent recoveries of 101.11 ± 1.05% and 98.12 ± 0.93%, respectively, indicating its accuracy and applicability to pharmaceutical dosage forms. nih.govoup.com
Table 1: Performance of Fluorometric Analysis for this compound Hydrochloride
| Parameter | Value | Source |
| Excitation Wavelength | 310 nm | nih.govoup.com |
| Emission Wavelength | 372 nm | nih.govoup.com |
| Linearity Range | 0.5-4 µg/mL | nih.govoup.com |
| Mean % Recovery (Authentic Sample) | 98.72 ± 1.13% | nih.govoup.com |
| Mean % Recovery (10 mg Capsules) | 101.11 ± 1.05% | nih.govoup.com |
| Mean % Recovery (15 mg Capsules) | 98.12 ± 0.93% | nih.govoup.com |
Electrochemical and Titrimetric Methods
Electrochemical and titrimetric methods provide alternative and complementary analytical approaches for this compound.
Electrochemical Methods: Electrochemical techniques, particularly when coupled with mass spectrometry, are powerful tools for investigating the oxidation pathways of this compound and its potential metabolites. A direct combination of electrochemical oxidation and electrospray ionization mass spectrometry (EC/ESI-MS) utilizing an electrochemical thin-layer cell has been employed to monitor the oxidation of this compound. researchgate.netnih.govresearchgate.net For a more detailed characterization of the generated electrochemical products, liquid chromatography linked to tandem mass spectrometry (LC-MS/MS) is often used. researchgate.netnih.gov Optimization of electrochemical conditions, including potential value, mobile phase composition (type and pH), and working electrode, is crucial and can be achieved using experimental design approaches such as central composite design (CCD). nih.govresearchgate.net This EC-MS approach has demonstrated its utility in mimicking drug metabolism, including both Phase I oxidation and Phase II conjugation reactions (e.g., with glutathione). researchgate.netnih.gov
Titrimetric Methods: Titrimetric procedures also play a role in this compound analysis. A nonaqueous potentiometric titration method, employing 0.1N perchloric acid, has been utilized for the analysis of authentic this compound hydrochloride samples. nih.govoup.com Another titrimetric approach is the bromometric method, which quantifies this compound through its bromination in an acidic medium, followed by residual titration of the excess bromine. tandfonline.comtandfonline.com Investigations into the stoichiometry of this reaction have indicated a molar ratio of 1:3 between this compound hydrochloride and bromine. tandfonline.com Infrared (IR) analysis of the bromoderivative has also been conducted to understand the reaction products. tandfonline.com When applied to commercial capsules, the bromometric method has shown a mean percentage recovery of 100.18 ± 2.25%. tandfonline.com
Bioanalytical Method Validation for Preclinical Sample Analysis
Bioanalysis is a specialized field within analytical chemistry focused on the quantitative measurement of xenobiotics (drugs and their metabolites) and biotics in biological systems. ijpsr.comwjpmr.comresearchgate.net In the pharmaceutical industry, bioanalytical methods are fundamental for providing quantitative data on active drugs and their metabolites, which is essential for pharmacokinetics (PK), toxicokinetics (TK), bioequivalence, and exposure-response studies during drug development. ijpsr.comwjpmr.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for quantitative bioanalysis due to its high specificity, sensitivity (often reaching picogram levels), and ability to handle complex biological matrices. shimadzu.com.sgadvinus.com
Sample preparation is a critical and often rate-limiting step in bioanalysis. Its primary objectives are to effectively extract the analyte(s) of interest and remove interfering endogenous components such as carbohydrates, proteins, lipids, and salts, which are abundant in biological matrices (e.g., blood, plasma, serum, urine). nih.govtaylorfrancis.com The presence of these matrix components can lead to "matrix effects," impacting the accuracy and precision of the analysis. nih.gov
Commonly employed sample preparation techniques include:
Protein Precipitation (PP): A simple and rapid method that involves denaturing and precipitating proteins from the biological matrix, leaving the analytes in the supernatant. ijpsr.comadvinus.com
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases (typically an aqueous biological sample and an organic solvent). ijpsr.comadvinus.comnih.gov
Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid stationary phase to selectively adsorb analytes or impurities from a liquid sample, allowing for purification and concentration. ijpsr.comadvinus.comnih.gov
In addition to these established methods, novel techniques are gaining traction for their advantages in terms of accuracy, automation, and ease of handling. These include dispersive liquid-liquid microextraction (DLLME) and electromembrane extraction (EME). nih.gov Furthermore, dried matrix spot (DMS) techniques, such as dried blood spots (DBS), dried plasma spots (DPS), and dried urine spots (DUS), have emerged as pertinent methods. DMS offers advantages like reduced sample volume requirements, simplified transportation and storage without special treatment, and improved analyte stability, making them suitable for preclinical and clinical studies. ijpsr.comresearchgate.netnih.gov
Bioanalytical method validation is a comprehensive process that demonstrates the reliability and reproducibility of a method for the quantitative measurement of analytes in a given biological matrix. wjpmr.comnih.gov This validation is typically performed according to guidelines from regulatory bodies such as the US Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH). researchgate.netoutsourcedpharma.comfda.gov Key parameters assessed during validation include:
Sensitivity: This refers to the lowest concentrations of an analyte that can be reliably detected and quantified.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. nih.govoutsourcedpharma.com
Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable accuracy and precision. nih.govoutsourcedpharma.com The LLOQ should be established using at least five samples and should serve as the lowest concentration on the standard curve. nih.gov
Specificity/Selectivity: The ability of the method to unequivocally measure the desired analyte in the presence of other components that may be expected in the sample matrix, such as endogenous compounds, metabolites, impurities, or co-administered drugs. nih.govoutsourcedpharma.comresearchgate.netnih.gov A method is considered specific if there is no interference from these components at the analyte's retention time or detection signal. innovareacademics.in
Accuracy: Represents the closeness of agreement between the value found and the true value. nih.govoutsourcedpharma.com It is often expressed as the percentage recovery of a known amount of analyte added to the biological matrix. researchgate.netnih.govinnovareacademics.in Acceptable accuracy typically falls within 85-115% of the nominal concentration. innovareacademics.in
Precision: Describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. nih.govoutsourcedpharma.com It is assessed at different levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or using different equipment. nih.gov Precision is usually expressed as the relative standard deviation (%RSD), with values generally expected to be within 2% for acceptable results. researchgate.netinnovareacademics.in
Other important validation parameters include linearity (the proportionality of the measured value to concentration), range (the concentration interval over which the method is precise, accurate, and linear), recovery (the efficiency of the extraction procedure), ruggedness, and robustness. nih.govresearchgate.netoutsourcedpharma.comresearchgate.net
Sample Preparation Techniques from Biological Matrices
Impurity Profiling and Stability-Indicating Analytical Methods
Impurity profiling is a critical aspect of pharmaceutical analysis aimed at identifying and quantifying all impurities present in a drug substance or drug product. researchgate.netjcchems.com Impurities can include inorganic, organic, isomeric, or polymeric components that are not the active pharmaceutical ingredient (API) itself or the excipients used in manufacturing. jcchems.com The health implications of impurities, particularly their potential teratogenic, mutagenic, or carcinogenic effects, necessitate their identification and control. jcchems.com
Stability-Indicating Analytical Methods (SIAMs) are specifically designed to detect and quantify the API and its degradation products, ensuring that the method is unaffected by impurities, excipients, or degradation products. nih.govimpactfactor.orgajpamc.com These methods are essential for monitoring the stability of a drug over its shelf life and for supporting forced degradation studies.
Forced Degradation Studies: These studies involve systematically exposing the API to various stress conditions to induce degradation and generate degradation products. researchgate.netimpactfactor.org Typical degradative conditions include:
Hydrolytic degradation: Exposure to acidic, basic, and neutral pH conditions. researchgate.netimpactfactor.org
Oxidative degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide). researchgate.netimpactfactor.orgajpamc.com
Photolytic degradation: Exposure to light (e.g., UV and cool white fluorescent light). researchgate.netimpactfactor.org
Thermolytic degradation: Exposure to elevated temperatures. researchgate.netimpactfactor.orgajpamc.com
The aim is to achieve a reasonable level of degradation (typically 10-30%) to demonstrate the method's ability to separate and quantify the API from its degradation products. impactfactor.org
Analytical Techniques for Impurity Profiling and Stability Studies: A variety of analytical techniques are employed for impurity profiling and the development of stability-indicating methods:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography (GC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for separation and quantification. researchgate.netimpactfactor.org LC-MS and LC-MS-NMR are particularly effective for identifying and characterizing impurities. researchgate.net
Spectroscopic Techniques: Ultraviolet-Visible (UV-Vis) spectrophotometry, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used for identification and structural elucidation of impurities and degradation products. researchgate.net
Reference standards for this compound API, its pharmacopeial and non-pharmacopeial impurities, and stable isotopes are available to aid in these analytical endeavors. pharmaffiliates.com
Structure Activity Relationships Sar of Pirbuterol and Analogues
Structural Comparison with Related Beta-Adrenergic Agonists (e.g., Salbutamol)
Pirbuterol (B1677960) and salbutamol (B1663637) are both beta-2 adrenergic agonists. nih.govuni.lu Structurally, this compound is described as the pyridine (B92270) isostere of salbutamol. ump.edu.pl This means that the benzene (B151609) ring in salbutamol is replaced by a pyridine ring in this compound. Both compounds possess a tert-butylamino group and a hydroxyl group on the side chain attached to the aromatic/heteroaromatic ring, as well as a hydroxymethyl group on the ring. uni.luuni.lu
Here is a structural comparison:
| Feature | This compound | Salbutamol |
| Core Structure | Pyridine ring | Benzene ring |
| Side Chain | -CH(OH)-CH2-NH-C(CH3)3 attached to ring | -CH(OH)-CH2-NH-C(CH3)3 attached to ring |
| Ring Substituent 1 | Hydroxymethyl (-CH2OH) | Hydroxymethyl (-CH2OH) |
| Ring Substituent 2 | Hydroxyl (-OH) | Hydroxyl (-OH) |
| Position of side chain and substituents on ring | Side chain at position 6, Hydroxyl at 3, Hydroxymethyl at 2 | Side chain at position 4, Hydroxyl at 3, Hydroxymethyl at 2 |
Despite their structural similarities, particularly the shared ethanolamine (B43304) side chain and ring substituents, the difference in the core ring structure (pyridine vs. benzene) contributes to their specific interactions with the beta-adrenergic receptors.
Impact of Core Structure and Substituent Modifications on Receptor Binding and Selectivity
The core structure and the nature and position of substituents on the aromatic or heteroaromatic ring significantly influence receptor binding affinity and selectivity among beta-adrenergic receptor subtypes (beta-1, beta-2, and beta-3). For beta-2 selectivity, in addition to a bulky N-substituent, an appropriately substituted phenyl or heteroaryl ring is needed. ump.edu.pl The presence of hydroxyl groups on the ring, as seen in this compound and salbutamol, contributes to their activity. oup.com Modifications to the side chain, particularly the secondary amine, are critical for beta-adrenergic agonist activity. oup.com Bulky substituents on the nitrogen atom tend to increase beta-2 selectivity. oup.com
While specific detailed research findings on the impact of every possible modification to the this compound structure on receptor binding and selectivity were not extensively found, the general principles of beta-adrenergic SAR apply. The pyridine ring in this compound, as opposed to the benzene ring in salbutamol, represents a core structure modification that influences its interaction with the receptor binding site.
Stereochemical Influences on Pharmacological Activity
This compound, like salbutamol, contains a chiral center at the hydroxylated carbon on the side chain, resulting in the existence of enantiomers. ncats.iowikipedia.org this compound is marketed as a racemic mixture of its (R,S) enantiomers. ncats.iodrugbank.com Stereochemistry plays a significant role in drug action, as enantiomers can have different pharmacokinetic and pharmacodynamic profiles, including varying affinities for receptors and potential differences in activity or side effects. researchgate.net
For salbutamol, the R-isomer (levalbuterol) has significantly greater affinity for the beta-2 receptor than the S-isomer. nih.gov The S-isomer of salbutamol has been associated with toxicity, leading to the development of levalbuterol (B1212921) as a single-isomer drug. nih.gov While the specific stereochemical activity profile of this compound's individual enantiomers was not detailed in the search results, the general principle of stereochemical influence on beta-agonist activity suggests that the R-enantiomer of this compound is likely responsible for the majority of its bronchodilatory activity, similar to other beta-adrenergic agonists.
Design and Synthesis of Novel this compound Analogues with Modulated Profiles
The design and synthesis of novel this compound analogues aim to develop compounds with improved properties, such as enhanced receptor selectivity, altered onset or duration of action, or reduced side effects. This involves making modifications to the core structure, substituents, and side chain based on established SAR principles. oup.com
This compound analogues where the hydroxymethyl group is replaced by hydrogen, methyl, or methanesulfonylmethyl have been synthesized, and their bronchodilator activity investigated. google.com This demonstrates a strategy of modifying existing substituents to modulate activity.
Strategies for Enhanced Receptor Selectivity
Strategies for enhancing beta-2 receptor selectivity in the design of analogues often involve optimizing the bulk and electronic properties of substituents, particularly on the nitrogen atom and the aromatic/heteroaromatic ring. oup.com For instance, bulky N-substituents are known to favor beta-2 selectivity. oup.com Modifications to the ring structure and the introduction of specific groups at certain positions can also influence selectivity by establishing favorable interactions within the beta-2 receptor binding site or unfavorable interactions with other receptor subtypes. mdpi.com
Development of Analogues with Altered Onset or Duration of Action
The onset and duration of action of beta-adrenergic agonists are influenced by their pharmacokinetic properties, including lipophilicity and metabolism. ump.edu.plnih.gov Analogues with increased lipophilicity may exhibit a longer duration of action due to enhanced membrane partitioning and slower dissociation from the receptor or surrounding tissues. ump.edu.plnih.govox.ac.uk Introducing substituents that hinder metabolism by enzymes like catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO) can also prolong the duration of action. ncats.iowikipedia.orgump.edu.pldrugs.com this compound is not metabolized by COMT, which contributes to its pharmacological profile. ncats.iowikipedia.orgdrugs.com
Specific examples of this compound analogues designed for altered onset or duration were not prominently featured in the search results, but the general strategies involve manipulating lipophilicity and metabolic stability through structural modifications.
Computational Chemistry and Molecular Modeling in this compound SAR Studies
Computational chemistry and molecular modeling techniques play an increasingly important role in SAR studies and the rational design of new drugs. nih.govrjraap.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can be used to predict how molecules interact with receptors, analyze the impact of structural modifications on binding affinity and selectivity, and guide the design of novel compounds with desired properties. nih.govnih.govrjraap.commdpi.comresearchgate.net
While specific studies detailing the use of computational chemistry and molecular modeling specifically on this compound SAR were not extensively found, these methods are widely applied to beta-adrenergic receptor ligands. mdpi.commdpi.comresearchgate.netresearchgate.net For example, 3D-QSAR techniques like CoMFA and CoMSIA have been used in the SAR analysis and design of selective beta-3 adrenergic receptor agonists. mdpi.com Molecular docking can predict binding conformations and interactions between ligands and protein binding sites. nih.gov These computational approaches can provide valuable insights into the molecular basis of this compound's activity and inform the design of improved analogues.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies for beta-adrenergic receptors have historically relied heavily on ligand-based approaches due to the limited availability of receptor structural data sld.cunih.gov. Ligand-based drug design utilizes information from known active molecules to infer the structural and electronic requirements for binding and activity sld.curesearchgate.net. Techniques such as pharmacophore modeling, QSAR (Quantitative Structure-Activity Relationship), and similarity searching fall under this category sld.curesearchgate.netresearchgate.net.
With the increasing availability of G protein-coupled receptor (GPCR) crystal structures, including those of beta-adrenergic receptors, structure-based drug design (SBDD) has become increasingly valuable sld.cunih.govplos.orgacs.orgmdpi.com. SBDD utilizes the three-dimensional structure of the target receptor to design or identify molecules that are likely to bind with high affinity and specificity sld.cunih.govmdpi.com. This involves techniques like molecular docking, virtual screening, and fragment-based drug design nih.govmdpi.comresearchgate.net.
For beta-adrenergic receptors, crystal structures in both inactive and active states, often bound to antagonists or agonists, have provided crucial insights into the ligand binding pocket and the conformational changes associated with activation plos.orgacs.orgmdpi.comresearchgate.net. These structures reveal key residues involved in ligand interactions, such as aspartate (Asp) and asparagine (Asn) residues that interact with the ethanolamine moiety of ligands, and serine (Ser) residues in helix 5 that can change conformation upon agonist binding plos.orgacs.orgplos.org.
Ligand-based approaches, starting from known agonists like isoprenaline or salbutamol, have been used to derive SARs and develop pharmacophore models to screen for new lead structures sld.cu. The chemical features shared by agonists, such as the ethanolamine side chain and substituted aromatic ring, provide a starting point for designing analogues sld.cu.
Structure-based approaches leverage the receptor's 3D structure to guide the design process. For instance, docking studies can predict the binding mode of potential ligands within the receptor's binding pocket researchgate.net. This allows for the rational modification of ligand structures to optimize interactions with key residues and improve binding affinity or selectivity acs.orgresearchgate.netresearchgate.net. Fragment-based drug design, which involves identifying small molecules (fragments) that bind to the receptor and then growing or linking them to create higher-affinity ligands, has also been applied to beta-adrenergic receptors using structural information acs.orgresearchgate.net.
The combination of ligand-based and structure-based approaches, often referred to as "integrated" or "hybrid" approaches, can be particularly powerful for designing beta-adrenergic receptor ligands mdpi.com. Ligand-based methods can be used to generate initial hypotheses about required molecular features, while structure-based methods can refine these hypotheses and guide the design of molecules that fit precisely into the receptor's binding site and induce desired conformational changes.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of biological systems, including ligand-receptor complexes plos.orgplos.orgacs.orgplos.orgbiorxiv.orgelifesciences.orgelifesciences.org. Unlike static crystal structures, MD simulations can capture the conformational flexibility of GPCRs and the dynamic interactions between a ligand and its receptor plos.orgplos.orgacs.orgelifesciences.orgpitt.edu.
MD simulations have been extensively used to study the binding of ligands to beta-adrenergic receptors, particularly the beta-2 adrenergic receptor (β2AR) plos.orgplos.orgacs.orgplos.orgbiorxiv.orgelifesciences.orgelifesciences.orgpitt.edu. These simulations can reveal:
Ligand Binding Modes: MD simulations can explore different potential binding poses of a ligand within the receptor pocket and how these poses evolve over time plos.orgpitt.edu. They can identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex plos.orgplos.org.
Receptor Conformational Changes: Simulations can shed light on how ligand binding induces conformational changes in the receptor, transitioning it from an inactive to an active state plos.orgacs.orgelifesciences.org. This includes rearrangements of transmembrane helices and intracellular loops that are crucial for coupling to downstream signaling proteins like G proteins or beta-arrestins plos.orgbiorxiv.orgelifesciences.org.
The Role of Water Molecules: MD simulations can reveal the involvement of internal water molecules in stabilizing ligand binding and mediating interactions between the ligand and the receptor plos.org.
Ligand-Specific Effects: Simulations can demonstrate how different ligands, even those binding to the same site, can stabilize distinct receptor conformations, potentially leading to biased signaling acs.orgbiorxiv.orgelifesciences.orgpitt.edu.
Binding Kinetics and Pathways: While more computationally intensive, advanced MD techniques can provide insights into the process of ligand binding and unbinding, including the pathways taken by the ligand to enter and exit the binding pocket nih.gov.
Studies using MD simulations on beta-adrenergic receptors have shown that agonists can induce a novel binding mode compared to antagonists, involving a highly structured hydrogen bond network that is stabilized by internal water molecules plos.org. These simulations have also highlighted the flexibility of extracellular loops, which are expected to undergo rearrangements during ligand entry and exit plos.org. Furthermore, MD simulations have been used to investigate the impact of receptor mutations on dynamics and ligand response plos.orgbiorxiv.org.
Future Directions and Emerging Research Avenues for Pirbuterol
Exploration of Underexplored Molecular Mechanisms
While pirbuterol's primary mechanism through beta-2 adrenergic receptors and the c-AMP pathway is well-established, there may be other molecular pathways or interactions that are not fully understood. For instance, while beta-2 adrenergic receptors are predominant in bronchial smooth muscle, a population of these receptors also exists in the human heart, and their precise function is not yet established. drugbank.comnih.gov Further research could investigate the downstream effects of This compound (B1677960) binding to these cardiac receptors. Additionally, exploring potential interactions with other signaling pathways or cellular processes beyond immediate bronchodilation could reveal novel therapeutic possibilities. Research into how this compound might influence inflammatory pathways independent of immediate mast cell degranulation, or its potential effects on airway remodeling, could uncover new therapeutic targets or applications. ersnet.org
Advanced Preclinical Models for Mechanistic Insights
Traditional animal models have been instrumental in preclinical research, but they have limitations in fully mimicking human respiratory diseases and predicting clinical outcomes. osf.iomdpi.comersnet.orgmdpi.com Advanced preclinical models, such as in vitro cell-based assays, organ-on-a-chip systems, and sophisticated computational models, offer opportunities for gaining more relevant mechanistic insights into this compound's actions. mdpi.commdpi.commarinbio.comemulatebio.com
In vitro models: Utilizing human airway smooth muscle cells, epithelial cells, or immune cells in co-culture systems can provide a more accurate representation of the cellular environment in respiratory diseases. These models can be used to study this compound's effects on specific cell types, their interactions, and the release of inflammatory mediators in a controlled setting.
Organ-on-a-chip systems: Lung-on-a-chip models, which replicate the complex architecture and function of human lung tissue, can offer a more physiologically relevant platform to study this compound's absorption, distribution, metabolism, and excretion (ADME) in addition to its pharmacodynamic effects. mdpi.commdpi.commarinbio.comemulatebio.com These systems can potentially reduce the reliance on animal testing and provide more predictive data for human responses. mdpi.commarinbio.com
Computational models: Quantitative Structure-Activity Relationship (QSAR) models and systems biology approaches can help predict this compound's interactions with various targets and its potential effects on complex biological networks based on its chemical structure. frontiersin.orgd-nb.info These models can guide the design of further experiments and identify potential off-target effects or novel indications.
The use of advanced models that better reflect human physiology can help overcome the translatability challenges associated with traditional animal models. osf.iomdpi.comersnet.orgmdpi.com
Potential for Combinatorial Approaches in Preclinical Research
Investigating this compound in combination with other therapeutic agents in preclinical studies could reveal synergistic effects or the potential for dose reduction while maintaining or enhancing efficacy. plos.org Given its role as a bronchodilator, combinations with anti-inflammatory agents like corticosteroids, or other classes of bronchodilators with different mechanisms of action (e.g., anticholinergics), could be explored for the treatment of complex respiratory conditions. nih.govdaig-net.demdpi.comnih.govnih.gov Preclinical research could focus on understanding the molecular basis of these interactions and identifying optimal combinations for specific disease phenotypes. Beyond respiratory diseases, exploring combinations of this compound with agents used in other therapeutic areas could uncover novel applications, potentially leveraging its known effects on beta-adrenergic receptors which are present in various tissues. drugbank.comnih.gov
Development of Novel Research Tools and Probes Based on this compound Structure
The chemical structure of this compound can serve as a scaffold for developing novel research tools and probes to study beta-adrenergic receptor function and signaling. By modifying the structure of this compound, researchers could create selective agonists or antagonists for specific beta-adrenergic receptor subtypes or develop fluorescently labeled probes to track receptor binding and trafficking in live cells or tissues. Structure-activity relationship (SAR) studies, building upon the known structure of this compound and other beta-agonists like salmeterol (B1361061) or formoterol, can guide the design of these novel compounds. nih.govwikipedia.orgwikipedia.org These tools could be invaluable for dissecting the intricacies of adrenergic signaling, identifying new therapeutic targets, and screening potential drug candidates.
Challenges and Opportunities in Translating Preclinical Findings for New Research Directions
Translating preclinical findings for new research directions involving this compound presents several challenges. The differences between preclinical models and human physiology remain a significant hurdle, potentially leading to discrepancies in efficacy and safety. osf.iomdpi.comersnet.orgmdpi.com Ensuring the reproducibility of preclinical results is also crucial for successful translation. osf.io
However, there are also significant opportunities. The established safety profile of this compound for its current indication could potentially expedite its investigation for new uses, provided that the proposed new applications involve similar routes of administration and exposure levels. The availability of existing data on its pharmacokinetics and pharmacodynamics provides a valuable starting point for new research. drugbank.comncats.ionih.gov Furthermore, the increasing understanding of disease heterogeneity and the development of precision medicine approaches offer opportunities to identify specific patient populations that might benefit from this compound, either alone or in combination, for novel indications. Leveraging advanced analytical techniques and biomarkers in preclinical studies can help identify predictors of response and facilitate patient stratification in future clinical investigations.
Q & A
Q. What experimental methodologies are used to determine the β2-adrenoceptor selectivity of pirbuterol in preclinical studies?
- Methodological Answer : To assess β2-selectivity, employ in vitro receptor binding assays using radiolabeled ligands (e.g., -CGP 12177 for β1/β2 receptors) to measure displacement potency. Compare this compound’s affinity (Ki values) for β2 vs. β1 receptors. In vivo, use bronchospasm models (e.g., histamine-induced bronchoconstriction in guinea pigs) to evaluate bronchodilation efficacy relative to cardiac effects (e.g., heart rate changes). Higher β2 selectivity correlates with stronger bronchial effects and minimal cardiovascular side effects .
Q. How can researchers design pharmacokinetic studies to characterize this compound’s absorption and elimination in human subjects?
- Methodological Answer : Administer oral or inhaled doses (e.g., 10–15 mg) and collect plasma samples at timed intervals (0–24 hours). Use high-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS to quantify plasma concentrations. Calculate pharmacokinetic parameters (Cmax, Tmax, t½) via non-compartmental analysis. Note that this compound’s plasma half-life (2–3 hours) and urinary excretion profile (50% as sulfate conjugate) require frequent sampling and metabolite-specific assays .
Q. What are key considerations for designing randomized crossover trials to evaluate this compound’s acute bronchodilator efficacy?
- Methodological Answer : Use a double-blind, placebo-controlled crossover design with washout periods (≥48 hours) to mitigate carryover effects. Primary endpoints include FEV₁ improvement and time to peak effect. Standardize dosing (e.g., 0.4 mg inhaled this compound vs. 200 µg salbutamol) and control for confounding factors (e.g., baseline lung function, concomitant medications). Statistical analysis should employ paired t-tests or mixed-effects models to compare treatment arms .
Advanced Research Questions
Q. How can contradictory findings in this compound’s comparative efficacy against other β2-agonists be resolved?
- Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate data from trials comparing this compound with salbutamol or orciprenaline. Use subgroup analysis to explore heterogeneity (e.g., dosage, patient demographics). For unresolved contradictions, design a head-to-head trial with standardized endpoints (e.g., FEV₁ AUC, adverse event rates) and power calculations to ensure sufficient sample size. Frameworks like PICOT (Population: asthmatics; Intervention: this compound; Comparison: salbutamol; Outcome: bronchodilation; Time: 12 weeks) clarify study objectives .
Q. What molecular modeling approaches are suitable to study this compound’s stereoisomer-specific interactions with β2-adrenoceptors?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using this compound’s 3D structure (IUPAC: 6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol) and β2-adrenoceptor crystal structures (PDB ID: 2RH1). Compare binding energies and residue interactions of (R)- and (S)-stereoisomers. Validate predictions with in vitro functional assays (e.g., cAMP production in transfected HEK293 cells) .
Q. How can researchers address gaps in this compound’s chronic toxicity and ecological impact data?
- Methodological Answer : For chronic toxicity, conduct 6–12 month rodent studies with histopathological evaluations (e.g., cardiac hypertrophy, liver/kidney function). Use OECD Guideline 453 for carcinogenicity testing. For ecological risk, apply QSAR models (e.g., EPI Suite) to predict biodegradation and bioaccumulation. If experimental data are lacking, perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
Q. What statistical tools are recommended for analyzing dose-response relationships in this compound’s hemodynamic effects?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). For hemodynamic data (e.g., cardiac output, blood pressure), apply repeated-measures ANOVA with Bonferroni correction. Use multivariate analysis to adjust for covariates like age or baseline ejection fraction. Report effect sizes (e.g., Cohen’s d) and confidence intervals for clinical relevance .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of this compound research questions?
- Application Example :
- Feasible : Ensure access to validated β2-adrenoceptor assays and patient cohorts.
- Interesting : Investigate this compound’s anti-inflammatory effects via β2-mediated cAMP pathways.
- Novel : Explore its potential in treating hyperkalemia (a novel off-target effect).
- Ethical : Obtain IRB approval for human trials with explicit informed consent.
- Relevant : Align with global asthma management guidelines (e.g., GINA 2025) .
Q. What are the limitations of using PICOT for comparative studies of this compound in heart failure?
- Critical Analysis : While PICOT defines Population (heart failure patients), Intervention (oral this compound), Comparison (placebo), Outcome (ejection fraction), and Time (6 months), it may oversimplify multifactorial outcomes (e.g., quality of life). Supplement with mixed-methods approaches (e.g., qualitative patient interviews) to capture holistic impacts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s efficacy in chronic obstructive pulmonary disease (COPD)?
- Resolution Strategy : Assess study design differences (e.g., inclusion of smokers vs. non-smokers, exacerbation history). Re-analyze raw data using uniform endpoints (e.g., FEV₁/FVC ratio). If disparities persist, conduct in vitro studies on this compound’s efficacy in smoke-exposed airway models to explore mechanistic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
